trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine
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Overview
Description
Tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a methoxy group attached to a pyrrolidine ring. It is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde or a similar reagent.
Methoxylation: The methoxy group is typically introduced through a methylation reaction, using reagents such as methyl iodide or dimethyl sulfate.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, often using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
In an industrial setting, the production of tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, offering advantages such as improved reaction control and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the ester group can yield an alcohol.
Scientific Research Applications
Tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl ester group can also affect the compound’s solubility and stability, impacting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3S,4S)-3-(hydroxymethyl)-4-ethoxypyrrolidine-1-carboxylate
- tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
- tert-butyl (3S,4S)-3-(hydroxymethyl)-4-ethoxypyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. The combination of the tert-butyl ester group and the pyrrolidine ring also contributes to its distinct chemical and physical properties.
Properties
Molecular Formula |
C11H21NO4 |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-8(7-13)9(6-12)15-4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChI Key |
UQACEQMXLUFODR-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)CO |
Origin of Product |
United States |
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